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Compound of Interest

Compound Name: alpha-Methyl cinnamic acid

Cat. No.: B7855446 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for alpha-

methylcinnamic acid (CAS No: 1199-77-5), a compound utilized in the pharmaceutical and fine

chemical industries.[1] The document details nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for

these analytical techniques. This information is intended for researchers, scientists, and

professionals in drug development and chemical synthesis.

Spectroscopic Data
The following sections present the key spectroscopic data for α-methylcinnamic acid in a

structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds.[2] Data is typically acquired in a deuterated solvent, such as chloroform-d

(CDCl₃).[3][4]

¹H NMR (Proton NMR) Data
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Chemical Shift (ppm)
Multiplicity / Coupling
Constant (J)

Assignment

12.30 Singlet
Carboxylic Acid Proton

(COOH)

7.84 Doublet, J = -1.5 Hz Vinylic Proton (C=CH)

7.57 - 7.23 Multiplet Aromatic Protons (C₆H₅)

2.15 Doublet, J = -1.5 Hz Methyl Protons (CH₃)

Solvent: CDCl₃, Frequency: 90

MHz[4]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

167.60 Carboxylic Carbon (C=O)

144.04 Aromatic Carbon (Quaternary)

138.15 Vinylic Carbon (-C=)

134.17 Aromatic Carbon

130.92 Aromatic Carbon

128.77 Aromatic Carbon

128.64 Vinylic Carbon (=CH-)

125.41 Aromatic Carbon

119.02 Aromatic Carbon

20.83 Methyl Carbon (CH₃)

Solvent: DMSO-d₆, Frequency: 75 MHz[5]

Note: Carbon NMR data can vary slightly based on the solvent used. Data in CDCl₃ is also

available.[1][3]
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IR spectroscopy is used to identify functional groups within a molecule by measuring the

absorption of infrared radiation.[6][7] Key vibrational frequencies for α-methylcinnamic acid are

summarized below.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

~2500–3300
O–H stretch (broad, due to H-

bonding)
Carboxylic Acid

~3030 C–H stretch Aromatic

~1680–1700 C=O stretch Carboxylic Acid

~1620-1630 C=C stretch (conjugated) Alkene

~1500 & ~1580 C=C stretch Aromatic Ring

Note: These are characteristic

ranges. Specific peak values

can be found in various

spectral databases. Data is

often obtained from a KBr disc

or Nujol mull.[1][8]

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information

about the molecular weight and fragmentation pattern of a compound.[9] For α-methylcinnamic

acid (C₁₀H₁₀O₂), the molecular weight is approximately 162.19 g/mol .[10][11]

Electron Ionization (EI) Mass Spectrum Data
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Assignment (Proposed
Fragment)

162 100.0 Molecular Ion [M]⁺

161 34.5 [M-H]⁺

117 59.6 [M-COOH]⁺

116 79.0 [M-HCOOH]⁺

115 63.7 [C₉H₇]⁺

91 31.2 [C₇H₇]⁺ (Tropylium ion)

Source Temperature: 140 °C,

Sample Temperature: 110 °C,

75 eV[4]

Experimental Protocols
Detailed methodologies are crucial for the replication of spectroscopic analyses. The following

are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound

like α-methylcinnamic acid.

Sample Preparation: Dissolve 5-10 mg of purified α-methylcinnamic acid in approximately

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2]

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), which provides a reference signal at 0 ppm.[12]

Transfer: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR

spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition and

processing are generally used, but may be optimized as needed.[2]

Sample Preparation: Dissolve a small amount (approx. 50 mg) of α-methylcinnamic acid in a

few drops of a volatile solvent like methylene chloride or acetone.[13]
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Film Deposition: Place a drop of the resulting solution onto a clean, transparent salt plate

(e.g., NaCl or KBr).[13]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of

the compound on the plate. If the film is too thin (weak signal), add another drop. If it is too

thick (peaks are too intense), clean the plate and use a more dilute solution.[13]

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and

acquire the spectrum.[13]

Sample Introduction: Introduce a small quantity of the solid α-methylcinnamic acid sample

into the mass spectrometer, often via a direct insertion probe which allows the sample to be

heated in a vacuum to induce vaporization.[14]

Ionization: In the ion source, bombard the vaporized molecules with a high-energy electron

beam (typically 70 eV). This process ejects an electron from the molecule, creating a

positively charged radical cation known as the molecular ion.[15]

Acceleration: Accelerate the newly formed ions through a potential difference into the mass

analyzer.[14]

Mass Analysis: The ions are deflected by a magnetic field within the mass analyzer. The

degree of deflection is dependent on their mass-to-charge ratio (m/z).[15]

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.[15]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound.
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General Workflow for Spectroscopic Analysis of α-Methylcinnamic Acid
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Caption: Workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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